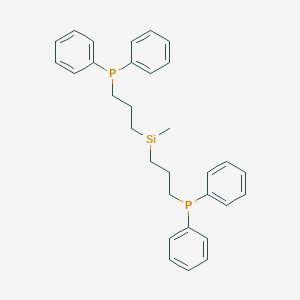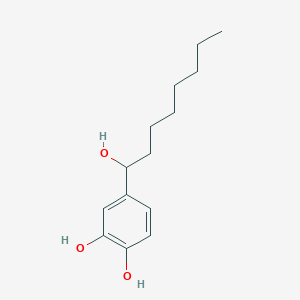
4-(1-Hydroxyoctyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Hydroxyoctyl)benzene-1,2-diol is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a hydroxyoctyl group at the fourth position and two hydroxyl groups at the first and second positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyoctyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of an appropriate precursor, such as 4-octylphenol, using oxidizing agents like hydrogen peroxide in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of hydroxyl groups to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity, leading to higher yields of the desired product.
化学反応の分析
Types of Reactions
4-(1-Hydroxyoctyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrocarbons with reduced hydroxyl groups.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
4-(1-Hydroxyoctyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(1-Hydroxyoctyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s hydrophobic octyl group may facilitate its incorporation into lipid membranes, influencing membrane dynamics and signaling pathways.
類似化合物との比較
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure with two hydroxyl groups on the benzene ring.
Hydroquinone (1,4-Dihydroxybenzene): Another dihydroxybenzene isomer with hydroxyl groups at the para positions.
Resorcinol (1,3-Dihydroxybenzene): Dihydroxybenzene isomer with hydroxyl groups at the meta positions.
Uniqueness
4-(1-Hydroxyoctyl)benzene-1,2-diol is unique due to the presence of the long hydrophobic octyl chain, which imparts distinct physicochemical properties compared to other dihydroxybenzene derivatives. This structural feature can influence the compound’s solubility, reactivity, and interactions with biological systems, making it a valuable compound for various applications.
特性
CAS番号 |
118198-70-2 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC名 |
4-(1-hydroxyoctyl)benzene-1,2-diol |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-6-7-12(15)11-8-9-13(16)14(17)10-11/h8-10,12,15-17H,2-7H2,1H3 |
InChIキー |
PESKZSBBCIPFPR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C1=CC(=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



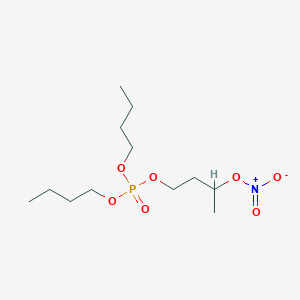
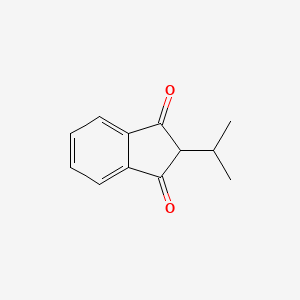


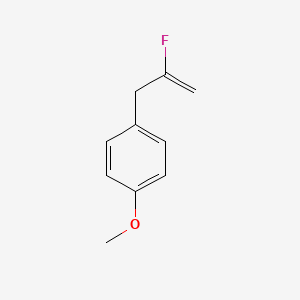

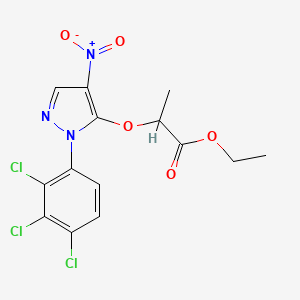
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)


